tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate
Overview
Description
This compound is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .
Synthesis Analysis
The synthesis of this compound can be achieved from Di-tert-butyl dicarbonate and Monoethanolamine . It has also been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . It has a linear structure .Chemical Reactions Analysis
This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . It has also been used in palladium-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
This compound is a light yellow clear liquid . It has a boiling point of 92℃/0.22mm, a density of 1.042 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.449 (lit.) . It is soluble in water or 1% acetic acid, ethyl acetate, and methanol .Scientific Research Applications
Synthesis and Reaction Applications : Wu (2011) describes a method involving tert-butyl-(2-(2-hydroxy)ethyl)carbamate in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, demonstrating its use in organic synthesis and protection of amino groups (Zhong-Qian Wu, 2011).
Chemoselective Transformations : Sakaitani and Ohfune (1990) explored the transformation of amino protecting groups like N-tert-butoxycarbonyl (Boc) using tert-butyldimethylsilyl carbamates, indicating the compound's relevance in selective organic transformations (M. Sakaitani & Y. Ohfune, 1990).
Intermediate in Biologically Active Compounds : Zhao et al. (2017) highlighted the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate in biologically active compounds such as omisertinib (Bingbing Zhao et al., 2017).
Catalysis in Organic Reactions : Chankeshwara and Chakraborti (2006) investigated the use of Indium(III) halides in the N-tert-butoxycarbonylation of amines with Boc2O, showcasing its catalytic potential in producing N-tert-butyl-carbamates (S. Chankeshwara & A. Chakraborti, 2006).
Selective Deprotection in Organic Synthesis : Min (2007) demonstrated a method for the deprotection of N-Boc group with silica gel in organic synthesis, which involves compounds such as tert-butoxycarbonyl(Boc) (Z. Min, 2007).
Antibacterial Activity : Prasad (2021) synthesized novel tert-butyl carbamate derivatives and evaluated their antibacterial activity, indicating its potential in medicinal chemistry applications (K. Prasad, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be adifunctional reagent used in the synthesis of phosphatidyl ethanolamines and ornithine , suggesting that it may interact with enzymes or proteins involved in these pathways.
Mode of Action
The compound contains an amine group that is protected by a Boc (tert-butoxycarbonyl) group . This Boc group can be removed under acidic conditions, revealing the amine group. The revealed amine group can then react with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Biochemical Pathways
The compound is employed in the synthesis of phosphatidyl ethanolamines and ornithine . Phosphatidyl ethanolamines are a class of phospholipids found in biological membranes. They are thought to play a role in membrane fusion and in disassembly of the contractile ring during cytokinesis. Ornithine is an amino acid that plays a role in the urea cycle.
Pharmacokinetics
Its solubility in water or 1% acetic acid, and in ethyl acetate and methanol , suggests that it may have good bioavailability.
Result of Action
The compound serves as a protecting group for amines in organic synthesis . It is used in the synthesis of phosphatidyl ethanolamines and ornithine , which are involved in various biological processes, including membrane fusion and the urea cycle.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O5/c1-13(2,3)20-11(18)15-7-8-16(9-10-17)12(19)21-14(4,5)6/h17H,7-10H2,1-6H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUKWIFZPQMOBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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